molecular formula C13H9ClO3 B6396270 4-Chloro-2-(2-hydroxyphenyl)benzoic acid, 95% CAS No. 1261931-81-0

4-Chloro-2-(2-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6396270
CAS RN: 1261931-81-0
M. Wt: 248.66 g/mol
InChI Key: OYFWAOUDFKZNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(2-hydroxyphenyl)benzoic acid, or 4-CPA, is a synthetic organic compound used in a variety of scientific applications. It is a white, crystalline solid with a melting point of 157-158°C and a molecular weight of 246.59 g/mol. 4-CPA is a versatile compound with a wide range of scientific applications, including synthesis methods, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

4-CPA has several scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, dyes, and fragrances. It is also used in the synthesis of polymers and in the preparation of azo dyes. In addition, 4-CPA is used in the synthesis of a variety of organic compounds, such as esters and amides. Additionally, 4-CPA is used in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anticonvulsants.

Mechanism of Action

The mechanism of action of 4-CPA is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. Additionally, 4-CPA is thought to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are involved in inflammation. Furthermore, 4-CPA is thought to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
4-CPA has several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. Furthermore, 4-CPA has been shown to inhibit the production of thromboxane, which is involved in the regulation of blood clotting. Additionally, 4-CPA has been shown to inhibit the production of histamine, which is involved in the regulation of allergic reactions.

Advantages and Limitations for Lab Experiments

The main advantage of 4-CPA in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, 4-CPA is not suitable for use in experiments involving human subjects due to its potential toxicity. Additionally, 4-CPA is not suitable for use in experiments involving animals due to its potential toxicity.

Future Directions

Given its wide range of scientific applications, 4-CPA has the potential to be used in a variety of future directions. One potential direction is the development of new drugs and treatments for a variety of diseases and conditions. Additionally, 4-CPA could be used in the development of new dyes and fragrances. Furthermore, 4-CPA could be used in the development of new polymers and azo dyes. Additionally, 4-CPA could be used in the development of new organic compounds, such as esters and amides. Finally, 4-CPA could be used in the development of new pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticonvulsants.

Synthesis Methods

4-CPA can be synthesized in several ways. One method is the direct condensation of 4-chlorobenzoic acid and 2-hydroxybenzaldehyde. This reaction is catalyzed by a strong acid such as sulfuric acid and is heated to a temperature of 120-130°C. Another method is the condensation of 4-chlorobenzoic acid and 2-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction is carried out at a temperature of 120-130°C and is typically completed in a few hours.

properties

IUPAC Name

4-chloro-2-(2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFWAOUDFKZNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688684
Record name 5-Chloro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261931-81-0
Record name 5-Chloro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.